FIROIN FROM RHODATHERMUS MARINUS*
Overview
Description
FIROIN FROM RHODATHERMUS MARINUS is a compound derived from the thermohalophilic bacterium Rhodothermus marinus. This bacterium is known for its ability to thrive in extreme environments, such as geothermal habitats with high temperatures and salinity.
Preparation Methods
Synthetic Routes and Reaction Conditions: FIROIN FROM RHODATHERMUS MARINUS can be synthesized through a series of chemical reactions involving the bacterium’s metabolic pathways. The synthetic route typically involves the extraction of the compound from the bacterial culture, followed by purification using techniques such as thin-layer chromatography (TLC) to achieve a purity of around 80% .
Industrial Production Methods: Industrial production of FIROIN FROM RHODATHERMUS MARINUS involves large-scale fermentation of Rhodothermus marinus in bioreactors. The fermentation process is optimized to maintain the necessary temperature and salinity conditions for the bacterium’s growth. After fermentation, the compound is extracted and purified using industrial-scale chromatography and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: FIROIN FROM RHODATHERMUS MARINUS undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s functional groups, such as hydroxyl and carboxyl groups .
Common Reagents and Conditions: Common reagents used in the reactions of FIROIN FROM RHODATHERMUS MARINUS include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of FIROIN FROM RHODATHERMUS MARINUS include various derivatives with modified functional groups.
Scientific Research Applications
FIROIN FROM RHODATHERMUS MARINUS has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the behavior of extremolytes, which are molecules that help organisms survive in extreme environments. In biology, it is used to investigate the metabolic pathways of thermohalophilic bacteria. In medicine, the compound’s stability and unique properties make it a potential candidate for developing new formulations to enhance the stability of retroviral and adenoviral vectors. In industry, it is used in the development of thermostable enzymes for various applications .
Mechanism of Action
The mechanism of action of FIROIN FROM RHODATHERMUS MARINUS involves its interaction with specific molecular targets and pathways within cells. The compound is known to stabilize proteins and enzymes, allowing them to function optimally under extreme conditions. This stabilization is achieved through the formation of hydrogen bonds and other interactions with the target molecules. The pathways involved include those related to stress response and metabolic regulation .
Comparison with Similar Compounds
FIROIN FROM RHODATHERMUS MARINUS is unique compared to other similar compounds due to its origin from a thermohalophilic bacterium and its ability to stabilize proteins under extreme conditions. Similar compounds include other extremolytes such as trehalose and ectoine, which also help organisms survive in harsh environments. FIROIN FROM RHODATHERMUS MARINUS has distinct structural features and properties that make it particularly effective in stabilizing proteins and enzymes .
Properties
IUPAC Name |
(2R)-3-hydroxy-2-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O9/c10-1-3-5(12)6(13)7(14)9(17-3)18-4(2-11)8(15)16/h3-7,9-14H,1-2H2,(H,15,16)/t3-,4-,5-,6+,7+,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXCFDOPXBPUJC-MTXRGOKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(CO)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@H](CO)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746750 | |
Record name | (2R)-3-Hydroxy-2-(beta-D-mannopyranosyloxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164324-35-0 | |
Record name | (2R)-3-Hydroxy-2-(beta-D-mannopyranosyloxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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